molecular formula C11H14O2S2 B14776019 (3,5-Bis(methylthio)phenyl)propanoic acid

(3,5-Bis(methylthio)phenyl)propanoic acid

Katalognummer: B14776019
Molekulargewicht: 242.4 g/mol
InChI-Schlüssel: LTODHOYAHMBBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2. This compound features a phenyl ring substituted with two methylthio groups at the 3 and 5 positions, and a propanoic acid group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: (3,5-Bis(methylthio)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

(3,5-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of (3,5-Bis(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methylthio groups can participate in various chemical interactions, while the propanoic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 3,5-Bis(trifluoromethyl)phenylpropanoic acid
  • 3,5-Dimethylthiophenylpropanoic acid
  • 3,5-Di-tert-butylphenylpropanoic acid

Comparison: (3,5-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of methylthio groups, which impart distinct chemical and biological properties compared to similar compounds with different substituents. For example, the trifluoromethyl groups in 3,5-Bis(trifluoromethyl)phenylpropanoic acid provide different electronic effects and reactivity compared to the methylthio groups .

Eigenschaften

Molekularformel

C11H14O2S2

Molekulargewicht

242.4 g/mol

IUPAC-Name

3-[3,5-bis(methylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H14O2S2/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI-Schlüssel

LTODHOYAHMBBPS-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=CC(=C1)CCC(=O)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.